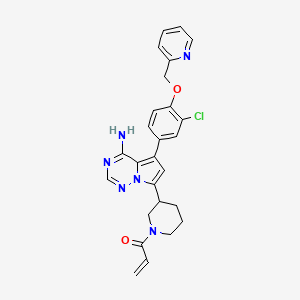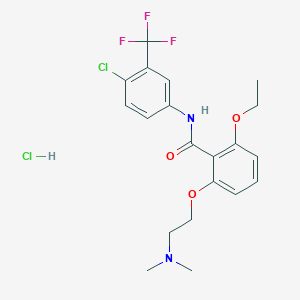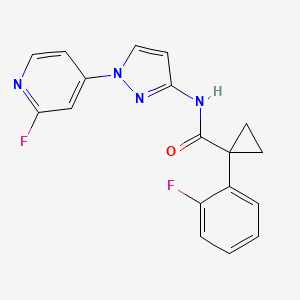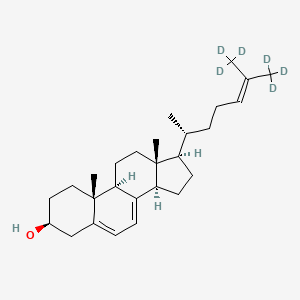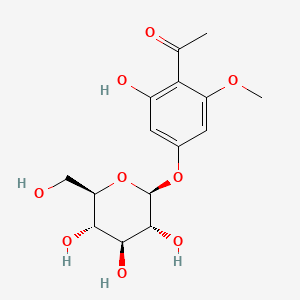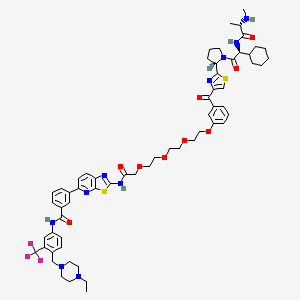
beta-D-Allopyranoside,(2beta,6beta)-6,16-dihydroxykauran-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-7-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a tetracyclic structure This compound is notable for its intricate molecular architecture, which includes a combination of hydroxyl groups and a unique tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-7-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization with hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s multiple hydroxyl groups make it a candidate for studying enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
The compound’s potential biological activity suggests applications in drug discovery and development. Its structural features may impart therapeutic properties, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may find applications in the development of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 2-{[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-7-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects. The tetracyclic structure may also play a role in stabilizing interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A bile acid with a similar tetracyclic structure but different functional groups.
Caffeine: An alkaloid with a purine structure, sharing some structural complexity but differing in functional groups and biological activity.
Uniqueness
The uniqueness of 2-{[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-7-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific combination of hydroxyl groups and tetracyclic structure. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H44O8 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25+,26+/m0/s1 |
InChI Key |
RGKNTHMUHXNDHJ-JCIBFBKLSA-N |
Isomeric SMILES |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
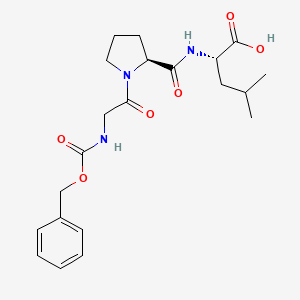
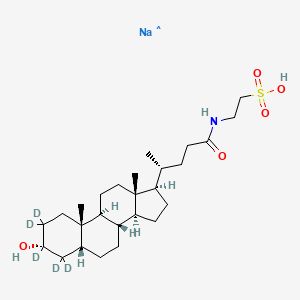
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

